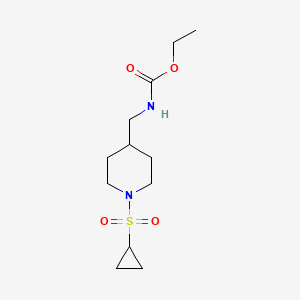

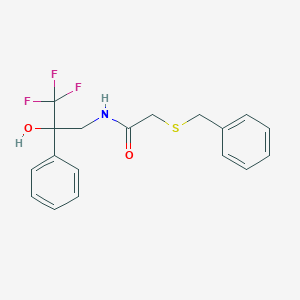

![molecular formula C17H18N4O3S2 B2595634 N-(6-(N-(叔丁基)磺酰基)苯并[d]噻唑-2-基)烟酰胺 CAS No. 881452-79-5](/img/structure/B2595634.png)

N-(6-(N-(叔丁基)磺酰基)苯并[d]噻唑-2-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory, antibacterial, and antitumor properties . The compound you mentioned seems to be a derivative of benzothiazole, with a sulfamoyl group attached, which might influence its biological activity.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be used as substrates in C-C coupling reactions . The specific reactions that “N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide” can undergo would depend on its exact structure and the conditions used.科学研究应用

抗增殖和诱导凋亡剂:与 N-(6-(N-(叔丁基)磺酰基)苯并[d]噻唑-2-基)烟酰胺相似的化合物已显示出作为抗增殖剂针对各种人类癌细胞系的潜力。例如,N-[3-(苯并[d]噻唑-2-基)苯基]烟酰胺表现出显着的抗增殖活性,并在 A549 细胞系中诱导凋亡,细胞周期停滞在 G1 期 (Zhang et al., 2018)。

抗菌活性:与本化合物密切相关的苯并噻唑和烟酰胺衍生物已被发现具有抗菌特性。研究表明,这些化合物对多种细菌和真菌物种有效,包括金黄色葡萄球菌、大肠杆菌和白色念珠菌 (Patel & Shaikh, 2010)。

DNA 结合和切割、遗传毒性和抗癌活性:某些铜(II)-磺酰胺配合物,其中包括苯并噻唑衍生物作为其结构的一部分,已显示出结合和切割 DNA、表现出遗传毒性和展示出抗癌活性的能力。这些配合物已在培养的酵母和人类肿瘤细胞中测试其功效,证实了它们作为抗癌剂的潜力 (González-Álvarez et al., 2013)。

乙烯聚合:与 N-(6-(N-(叔丁基)磺酰基)苯并[d]噻唑-2-基)烟酰胺相似的苯并噻唑衍生物的钛和锆配合物已用于乙烯聚合。这些配合物表现出中等至良好的催化活性,表明它们在工业应用中具有潜力 (Jia & Jin, 2009)。

ATP 结合盒转运蛋白的调节:与所讨论化合物在结构上相关的 N-(苯并[d]噻唑-2-基)苯甲酰胺的类似物已被发现上调 ATP 结合盒转运蛋白 A1 (ABCA1) 和清道夫受体 B 型 I 类 (CLA-1) 的表达。这表明在治疗动脉粥样硬化和其他心血管疾病中具有潜在应用 (Shu-yi, 2013)。

水通道蛋白抑制:烟酰胺,包括与 N-(6-(N-(叔丁基)磺酰基)苯并[d]噻唑-2-基)烟酰胺密切相关的化合物,已被确定为生物过程的抑制剂,例如水通道蛋白抑制,这对于理解各种生理和病理过程至关重要 (Burnett, Johnston, & Green, 2015)。

作用机制

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. Some benzothiazole derivatives have been found to inhibit the growth of cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

安全和危害

未来方向

属性

IUPAC Name |

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBRUITYMUOMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

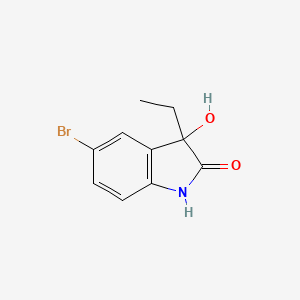

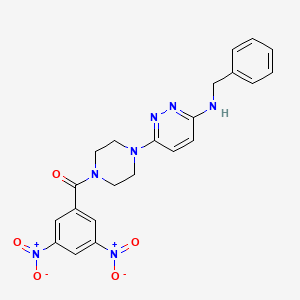

![1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2595556.png)

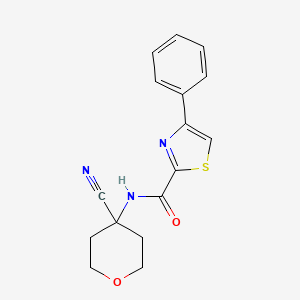

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]ethanone](/img/structure/B2595562.png)

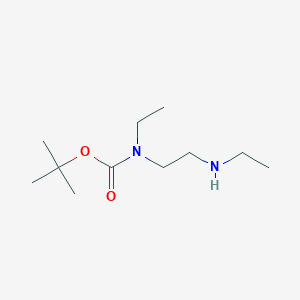

![1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2595563.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)

![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)

![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2595567.png)

![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)